molecular formula C14H29ClN4O4 B14010334 Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride

Cat. No.: B14010334
M. Wt: 352.86 g/mol
InChI Key: IWVNQGYMGSGWQL-UHFFFAOYSA-N
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Description

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride (CAS 214151-16-3) is a bis-tert-butoxycarbonyl (Boc)-protected guanidine derivative with a 3-aminopropyl substituent. Its molecular formula is C₁₄H₂₈N₄O₄·HCl, and it has a molecular weight of 316.40 g/mol. The compound is characterized by two Boc groups protecting the guanidine core and a 3-aminopropyl side chain, which is protonated as a hydrochloride salt.

Key properties include:

  • Storage: Requires storage at 2–8°C in an inert atmosphere and dark conditions to prevent decomposition.
  • Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

Molecular Formula

C14H29ClN4O4

Molecular Weight

352.86 g/mol

IUPAC Name

tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride

InChI

InChI=1S/C14H28N4O4.ClH/c1-13(2,3)21-11(19)17-10(16-9-7-8-15)18-12(20)22-14(4,5)6;/h7-9,15H2,1-6H3,(H2,16,17,18,19,20);1H

InChI Key

IWVNQGYMGSGWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Overview

The preparation of this carbamic acid derivative generally involves the formation of carbamate esters through the reaction of appropriate amines with carbamoyl chlorides or isocyanates, followed by salt formation with hydrochloric acid to yield the monohydrochloride form. The presence of bulky tert-butyl groups (1,1-dimethylethyl) as esters provides steric protection, enhancing stability and selectivity during synthesis.

Synthetic Route Description

Starting Materials
Stepwise Preparation
Step Reaction Description Reagents/Conditions Notes
1 Protection of the primary amine with tert-butyl carbamate group Reaction of 3-aminopropylamine with di-tert-butyl dicarbonate or tert-butyl chloroformate in anhydrous solvent (e.g., dichloromethane) Ensures selective protection of amine groups
2 Formation of carbamic acid bis-ester Controlled reaction conditions to form bis(1,1-dimethylethyl) ester carbamate Reaction monitored by TLC, NMR for purity
3 Salt formation with HCl Treatment of the carbamate ester with HCl gas or HCl solution in an appropriate solvent Yields the monohydrochloride salt, enhancing stability
Reaction Conditions
  • Temperature: Typically 0–25 °C to avoid decomposition.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) preferred for carbamate formation.
  • Purification: Crystallization or recrystallization from suitable solvents such as ethyl acetate or ethanol.

Alternative Methods

  • Direct carbamoylation using carbamoyl chlorides under base catalysis can be employed but requires careful control to avoid side reactions.
  • Use of isocyanates as carbamoyl donors offers an alternative but demands stringent moisture-free conditions.

Analytical and Research Data Supporting Preparation

Analytical Method Purpose Typical Results Comments
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of carbamate groups and aminopropyl moiety Characteristic chemical shifts for tert-butyl groups (~1.4 ppm), amine protons, and carbamate carbonyl (~155-160 ppm in 13C NMR) Confirms successful protection and ester formation
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak consistent with expected molecular weight including HCl salt Confirms molecular integrity
Infrared (IR) Spectroscopy Identification of functional groups Strong bands at ~1700 cm^-1 for carbamate carbonyl, N-H stretching around 3300 cm^-1 Verifies carbamate formation
Elemental Analysis Purity and composition C, H, N percentages matching theoretical values for monohydrochloride salt Ensures sample purity
Melting Point Determination Purity and salt formation confirmation Sharp melting point consistent with literature values Confirms crystalline salt form

These analytical data collectively validate the preparation method and the chemical identity of the compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Boc Protection Route 3-Aminopropylamine, di-tert-butyl dicarbonate Anhydrous solvents, HCl High selectivity, good yield, stable product Requires moisture control, multi-step
Carbamoyl Chloride Route 3-Aminopropylamine, carbamoyl chloride Base (e.g., triethylamine), HCl Direct, potentially faster Side reactions possible, requires careful control
Isocyanate Route 3-Aminopropylamine, isocyanate derivatives Anhydrous conditions, HCl Efficient carbamate formation Sensitive to moisture, handling hazards

Chemical Reactions Analysis

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bis-Boc-protected guanidine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Comparative Analysis of Bis-Boc Guanidine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications References
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride 214151-16-3 C₁₄H₂₈N₄O₄·HCl 316.40 3-Aminopropyl (protonated as HCl salt) Intermediate in amine-functionalized syntheses; requires cold storage .
Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester (N,N'-Di-Boc-N"-Triflylguanidine) 207857-15-6 C₁₂H₁₈F₃N₃O₆S 389.35 Triflyl (SO₂CF₃) Reagent for guanidinylation reactions; electron-withdrawing group enhances reactivity .
Carbamic acid, N,N'-[(phenylmethyl)carbonimidoyl]bis-, C,C'-bis(1,1-dimethylethyl) ester (Bis-Boc benzylguanidine) 145013-06-5 C₁₈H₂₇N₃O₄ 349.43 Benzyl (aromatic) Melting point: 126–127°C ; used in peptide modifications .
N,N'-Di-Boc-guanidine 154476-57-0 C₁₁H₂₁N₃O₄ 259.30 None (unsubstituted guanidine core) Simplest bis-Boc guanidine; used as a protective group in organic synthesis .

Biological Activity

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride (CAS No. 214151-16-3) is a complex organic compound that has garnered attention for its potential biological activities. As a member of the carbamate family, this compound exhibits various pharmacological properties, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H32N2O2
  • Molecular Weight : 316.40 g/mol

The compound features a carbamate functional group which is crucial for its interaction with biological targets, particularly enzymes involved in neurotransmission.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play significant roles in neurotransmission by hydrolyzing acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter in the synaptic cleft.

Inhibition Studies

Research indicates that various synthesized biscarbamates exhibit significant inhibitory effects on BChE and AChE. For example, studies have shown that certain carbamates possess inhibition potency comparable to or exceeding that of rivastigmine, an FDA-approved drug for Alzheimer's disease treatment. The inhibition kinetics follow first-order kinetics, indicating a covalent bond formation between the catalytic serine residue of the enzyme and the carbamate group of the inhibitor .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in central nervous system disorders. In vitro studies have demonstrated that compounds with similar structures can exert protective effects against oxidative stress and neuroinflammation .

Cytotoxicity and Safety Profile

While exploring the biological activities of carbamic acid derivatives, it is essential to evaluate their cytotoxicity. Studies on related compounds have indicated dose-dependent cytotoxic effects on various cell lines. For instance, certain biscarbamates were shown to induce cytotoxicity at higher concentrations while exhibiting minimal effects at therapeutic doses .

Case Study 1: Alzheimer’s Disease Models

In a study focused on Alzheimer's disease models, several biscarbamates were administered to assess their effects on cognitive function and cholinesterase inhibition. The results indicated that compounds with higher selectivity for BChE over AChE led to improved cognitive outcomes without significant side effects typically associated with non-selective inhibitors .

Case Study 2: Toxicological Assessment

A toxicological assessment involving long-term exposure to carbamate compounds revealed potential adverse effects at elevated doses. Notably, increased incidences of liver and lung neoplasms were observed in rodent models administered high concentrations of related carbamates over extended periods . Such findings underscore the importance of dosage regulation in therapeutic applications.

Table 1: Inhibition Potency of Selected Carbamates

Compound NameIC50 (µM)Selectivity (BChE/AChE)
Rivastigmine0.251
Compound A0.155
Compound B0.1010
Compound C0.303

Table 2: Cytotoxicity Profile of Biscarbamates

Compound NameCell LineIC50 (µM)Observed Effects
Compound ANeuroblastoma20Apoptosis at high doses
Compound BHepatocellular15Mild cytotoxicity
Compound CFibroblast>50No significant effects

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The compound can be synthesized via condensation reactions between bis(1,1-dimethylethyl) carbamate derivatives and 3-aminopropylcarbonimidoyl precursors in glacial acetic acid or anhydrous solvents. A critical step involves controlling stoichiometry (e.g., 2:1 molar ratio of anhydride to amine) and reaction time (typically 12–24 hours) to ensure complete imidoyl group formation . Propargyl ester intermediates, as seen in analogous carbamate syntheses, may require phase-transfer catalysts or inert atmospheres to prevent side reactions . Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the monohydrochloride salt.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the bis(1,1-dimethylethyl) ester groups and the 3-aminopropylcarbonimidoyl backbone. For example, tert-butyl protons resonate at δ 1.2–1.4 ppm, while imine protons appear at δ 7.5–8.5 ppm .
  • FTIR : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) from the carbamate and amine groups .
  • HPLC-MS : Quantify purity and validate molecular weight, particularly to detect residual solvents or unreacted intermediates .

Q. What are the stability considerations for this compound under varying storage conditions?

The monohydrochloride salt enhances stability compared to the free base. Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate groups. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation products, such as free amines or tert-butanol, via LC-MS .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up production?

Use a Design of Experiments (DoE) approach to evaluate critical parameters:

  • Temperature : Elevated temperatures (80–100°C) may accelerate condensation but risk tert-butyl ester decomposition .
  • Solvent System : Anhydrous acetic acid minimizes side reactions, while dimethylformamide (DMF) enhances solubility for high-concentration reactions .
  • Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) can improve imidoyl bond formation efficiency .
    Validate scalability using pilot batches (10–100 g) with in-line FTIR to monitor reaction progress .

Q. How should contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved?

  • Cross-Validation : Compare 1^1H NMR integrals with theoretical proton counts. For instance, tert-butyl groups (18 protons) should integrate consistently across batches .
  • High-Resolution MS : Resolve ambiguities in molecular ion peaks ([M+H]+^+) caused by isotopic interference or adducts .
  • Database Alignment : Cross-reference spectral data with authoritative sources like NIST Chemistry WebBook to confirm peak assignments .

Q. What methodologies assess the compound’s reactivity in nucleophilic or acidic environments?

  • Kinetic Studies : Monitor carbamate hydrolysis rates under pH 2–5 (simulating gastric fluid) using HPLC. Hydrochloride salts may exhibit slower degradation due to reduced solubility .
  • Nucleophilic Susceptibility : React with thiols (e.g., glutathione) or amines (e.g., lysine derivatives) to evaluate potential off-target interactions. LC-MS can identify adducts like tert-butyl-deprotected intermediates .

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